Chloroquine N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimalarial Properties:

- Similar to chloroquine, CQN exhibits antimalarial activity. Studies have shown it to be effective against some chloroquine-resistant strains of the Plasmodium parasite, the causative agent of malaria.

- Research suggests CQN might work through a different mechanism than chloroquine, potentially offering an advantage in combating resistance [].

Reduced Toxicity:

- CQN may offer a potential benefit over chloroquine due to its lower toxicity profile. Studies in animals suggest it might be less likely to cause side effects like heart rhythm disturbances associated with chloroquine [].

Other Potential Applications:

- Early research explores the potential of CQN for treating other diseases. Studies have investigated its effectiveness against protozoan parasites like Leishmania [] and Chagas disease [].

- There's also preliminary investigation into its use against amyloidosis, a protein misfolding disorder [].

Important Note:

- While research suggests promise, more studies, particularly clinical trials in humans, are necessary to confirm the efficacy and safety of CQN for any therapeutic application.

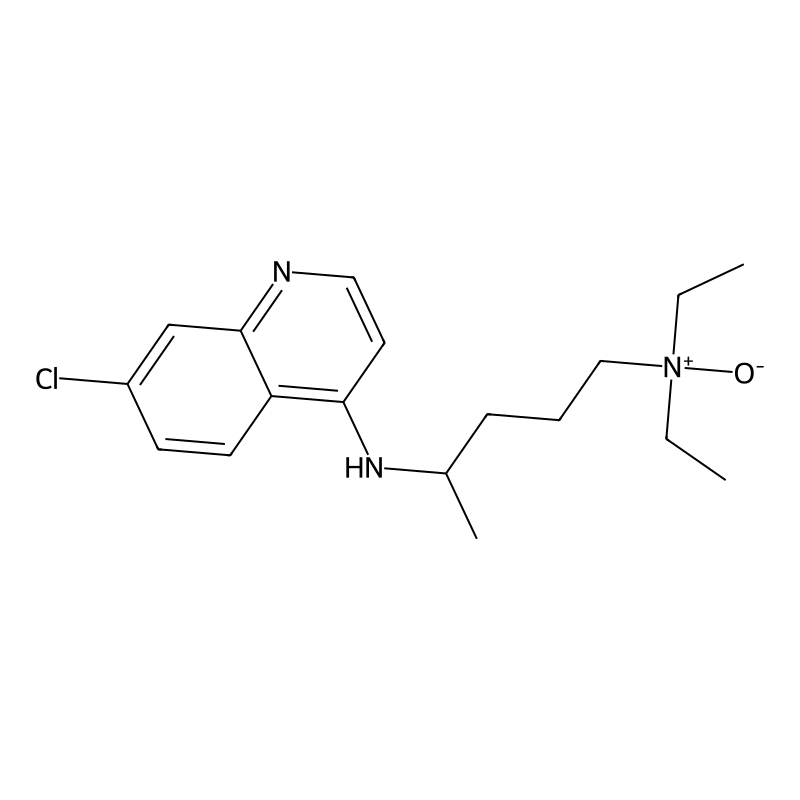

Chloroquine N-oxide is a significant oxidative degradation product of chloroquine, a well-known antimalarial drug. Its chemical formula is and it features a unique structure that includes an N-oxide functional group. This compound has garnered attention due to its potential biological activities and its role in the degradation pathways of chloroquine under oxidative stress conditions, such as exposure to hydrogen peroxide .

- Oxidation: It can be further oxidized to form di-N-oxide derivatives, which may exhibit different biological properties and stability profiles.

- Degradation: The compound is known to degrade under oxidative conditions, leading to the formation of multiple by-products. These reactions are essential for understanding its stability and efficacy in pharmaceutical formulations .

Chloroquine N-oxide can be synthesized through several methods:

- Oxidative Degradation: The primary method involves the oxidation of chloroquine using hydrogen peroxide under controlled conditions. This process allows for the isolation and characterization of chloroquine N-oxide as a major degradation product .

- Chemical Modification: Synthesis can also be achieved by modifying existing chloroquine derivatives to introduce the N-oxide functional group through various

Chloroquine N-oxide has several potential applications:

- Pharmaceutical Research: It serves as an important compound for studying the metabolic pathways of chloroquine and understanding its degradation products' effects on pharmacokinetics and safety profiles .

- Drug Development: Due to its unique properties, it may be explored as a lead compound for developing new antimalarial or antiviral agents with improved efficacy and reduced side effects .

Interaction studies have highlighted the significance of chloroquine N-oxide in drug design:

- Molecular Dynamics Simulations: These studies indicate that chloroquine N-oxide exhibits favorable binding interactions with target proteins compared to chloroquine. For example, it forms multiple hydrogen bonds with key residues in active sites, enhancing its potential as an inhibitor in therapeutic contexts .

- Comparative Binding Energies: The interaction energy values suggest that chloroquine N-oxide may have superior binding characteristics, making it a candidate for further investigation in drug discovery programs aimed at treating malaria or viral infections .

Chloroquine N-oxide shares structural similarities with several other compounds in the quinoline family. Here is a comparison highlighting its uniqueness:

| Compound | Structure Features | Biological Activity | Stability Profile |

|---|---|---|---|

| Chloroquine | Basic quinoline structure | Antimalarial | Moderate stability |

| Hydroxychloroquine | Hydroxy group addition | Antimalarial and anti-inflammatory | Improved stability |

| Quinoline N-oxide | Quinoline core with N-oxide | Antimicrobial | Variable stability |

| Primaquine | 8-aminoquinoline structure | Antimalarial | Moderate stability |

| Mefloquine | 4-(trifluoromethyl)quinoline | Antimalarial | High stability |

Chloroquine N-oxide stands out due to its specific oxidative modification of chloroquine, which may alter its pharmacological profile and interaction dynamics compared to these similar compounds.

Chemical Synthesis Methodologies

Oxidative Pathways Using m-Chloroperoxybenzoic Acid (m-CPBA)

The most widely reported synthesis of chloroquine N-oxide employs m-CPBA as the oxidizing agent. This method involves reacting chloroquine with m-CPBA in dichloromethane or chloroform under mild conditions. Key steps include:

- Reaction Conditions: m-CPBA is typically used in stoichiometric excess (1.2 equivalents) to ensure complete oxidation.

- Mechanistic Insights: The reaction proceeds via electrophilic attack on the tertiary amine nitrogen, forming an intermediate N-oxide. This process is pH-sensitive, with optimal results achieved in neutral or slightly acidic media.

- Yield and Purity: Yields range between 44–82%, depending on solvent choice and reaction time. Acetic acid and water mixtures improve yield by stabilizing intermediates.

Table 1: Optimization of m-CPBA Oxidation Conditions

| Solvent System | Oxidant Equivalents | Yield (%) | Reference |

|---|---|---|---|

| Dichloromethane | 1.2 | 60–70 | |

| Acetic acid/H₂O (15:5) | 4 | 82 | |

| Chloroform | 1.2 | 50–60 |

Alternative Oxidizing Agents and Reaction Optimization

While m-CPBA remains the gold standard, alternative oxidants have been explored for scalability or cost-effectiveness:

- Hydrogen Peroxide (H₂O₂): In combination with catalysts like cobalt-salen complexes, H₂O₂ achieves moderate yields (~40–50%) but requires precise temperature control to avoid over-oxidation.

- Peroxymonosulfate (PMS): Activated by single-atom catalysts (e.g., Co-NC), PMS enables nonradical electron transfer pathways, though its application to chloroquine N-oxide remains limited.

- Ozonolysis: Not directly applicable due to the aromatic quinoline core’s stability, but ozonolysis derivatives have been studied in related quinoline systems.

Key Challenges:

- Regioselectivity: Oxidation at the tertiary amine nitrogen is preferred, but competing side reactions (e.g., quinoline ring oxidation) require careful control.

- Scalability: m-CPBA’s cost and handling constraints necessitate optimization of solvent ratios and reaction times.

Chromatographic Purification Techniques

Purification strategies vary based on reaction byproducts:

| Method | Advantages | Limitations |

|---|---|---|

| Column Chromatography | High purity (>98%) for analytical samples | Time-intensive; solvent waste |

| Crystallization | Cost-effective; scalable | Requires soluble byproducts |

| HPLC | Rapid isolation; high-resolution | Equipment-dependent; low throughput |

Notably, chloroquine N-oxide’s synthesis via m-CPBA often bypasses chromatography through simple precipitation, as reported in optimized protocols.

Structural Elucidation Approaches

Spectroscopic Analysis (UV-Vis, FT-IR, NMR)

UV-Vis Spectroscopy:

- Absorption Shifts: The N-oxide moiety induces a bathochromic shift (~5–10 nm) in the quinoline π→π* transition band compared to chloroquine.

- Molar Extinction Coefficient: Typically decreases due to altered π-electron density.

FT-IR Spectroscopy:

- Key Peaks:

NMR Spectroscopy:

- ¹H NMR:

- ¹³C NMR:

Table 2: Comparative ¹³C NMR Shifts (Chloroquine vs. Chloroquine N-Oxide)

| Carbon Position | Chloroquine (δ, ppm) | Chloroquine N-Oxide (δ, ppm) | Δδ (ppm) |

|---|---|---|---|

| C2 | 153.2 | 149.5 | -3.7 |

| C4 | 128.5 | 125.1 | -3.4 |

| C8 | 126.8 | 123.9 | -2.9 |

| C10 | 137.0 | 134.2 | -2.8 |

Mass Spectrometric Fragmentation Patterns

Chloroquine N-oxide exhibits characteristic fragmentation in ESI-MS and HRMS:

- Molecular Ion: m/z 332.18 [M+H]⁺ (C₁₆H₂₁ClN₂O₂⁺).

- Key Fragments:

Figure 1: Proposed Fragmentation Pathway of Chloroquine N-Oxide

- Initial Loss of O: m/z 332 → 316.

- Cleavage of N-O Bond: m/z 316 → 301.

- Quinoline Ring Breakdown: m/z 301 → 129.

X-Ray Crystallography and Computational Modeling (DFT)

Experimental Challenges:

Chloroquine N-oxide represents a significant oxidative metabolite of chloroquine, characterized by specific solid-state properties that influence its pharmaceutical behavior. The compound crystallizes as an off-white hygroscopic solid with a molecular formula of C₁₈H₂₆ClN₃O and a molecular weight of 335.88 g/mol [1].

The crystallographic properties of chloroquine N-oxide are closely related to its parent compound chloroquine, which has been extensively studied. Research on chloroquine hydrogenophosphate has revealed that the parent compound crystallizes in the monoclinic P2₁/c lattice, with one fully protonated chloroquine molecule (CQH₂²⁺), two dihydrogen phosphate ions (H₂PO₄⁻), and two water molecules in the asymmetric unit [2]. The crystal structure is stabilized by strong intermolecular hydrogen bonding interactions and charge-assisted hydrogen bond (CAHB) networks.

For chloroquine N-oxide specifically, the introduction of the N-oxide functional group significantly alters the solid-state packing compared to the parent compound. The N-oxide moiety provides an additional hydrogen bond acceptor site, which can participate in different intermolecular interactions than those observed in chloroquine crystals [3]. This structural modification results in distinct crystalline forms that exhibit different physicochemical properties.

The compound demonstrates polymorphic behavior, though specific polymorphic forms of chloroquine N-oxide have not been extensively characterized in the literature. However, studies on related quinoline N-oxides suggest that multiple solid-state forms may exist, each with distinct melting points, solubility profiles, and stability characteristics [4]. The presence of the N-oxide functional group generally increases the polarity of the molecule, which can lead to different crystal packing arrangements compared to the parent chloroquine structure.

Table 1: Comparison of Solid-State Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Crystal System | Appearance |

|---|---|---|---|---|

| Chloroquine | C₁₈H₂₆ClN₃ | 319.88 | Monoclinic | White crystalline powder |

| Chloroquine N-oxide | C₁₈H₂₆ClN₃O | 335.88 | Not fully characterized | Off-white hygroscopic solid |

Solubility Behavior in Organic and Aqueous Media

The solubility profile of chloroquine N-oxide differs significantly from its parent compound due to the presence of the polar N-oxide functional group. The compound demonstrates enhanced solubility in polar solvents compared to chloroquine, reflecting the increased hydrophilic character imparted by the oxide moiety [5].

In aqueous media, chloroquine N-oxide exhibits pH-dependent solubility behavior. The parent compound chloroquine shows dramatic solubility changes with pH, decreasing from 20.8 g/L at pH 6 to 0.20 g/L at pH 9 [6]. Similar trends are expected for chloroquine N-oxide, though the N-oxide group may provide additional solubilization through hydrogen bonding with water molecules.

The compound is reported to be soluble in methanol, indicating good compatibility with polar protic solvents [1]. This enhanced solubility in alcoholic media is attributed to the N-oxide group's ability to form hydrogen bonds with hydroxyl groups in the solvent. The solubility in polar organic solvents makes chloroquine N-oxide suitable for various analytical and synthetic applications.

In organic media, chloroquine N-oxide demonstrates solubility in chlorinated solvents such as dichloromethane and chloroform, which has been utilized in synthetic procedures for N-oxide formation [7]. The compound's solubility profile in different organic solvents follows the general principle that polar N-oxides are more soluble in polar solvents due to dipole-dipole interactions and hydrogen bonding capabilities.

Table 2: Solubility Characteristics

| Solvent System | Solubility | Comments |

|---|---|---|

| Water (pH 6) | Moderate | pH-dependent, enhanced by N-oxide group |

| Water (pH 9) | Low | Decreased due to reduced protonation |

| Methanol | Good | Hydrogen bonding with N-oxide |

| Dichloromethane | Moderate | Used in synthetic procedures |

| Chloroform | Moderate | Compatible with N-oxide chemistry |

pH-Dependent Stability and Degradation Kinetics

The stability of chloroquine N-oxide is significantly influenced by solution pH, with distinct degradation pathways observed under different acidic and basic conditions. The compound exhibits complex pH-dependent stability behavior that differs from the parent chloroquine molecule due to the presence of the oxidized nitrogen functionality [8].

Under acidic conditions (pH 2-6), chloroquine N-oxide demonstrates relatively high stability. Studies on related chloroquine degradation have shown that acidic pH conditions generally favor the protonated forms of aminoquinoline compounds, which can provide stabilization through reduced nucleophilic attack susceptibility [8]. In acidic media, the N-oxide group may undergo protonation, leading to formation of N-hydroxyl ammonium species that exhibit different reactivity patterns.

At neutral pH (6-8), the compound shows moderate stability with gradual degradation over time. The degradation kinetics at neutral pH are influenced by factors such as temperature, ionic strength, and the presence of oxidizing or reducing agents in the medium. The N-oxide functional group can participate in various chemical transformations including reduction back to the parent amine or further oxidation under specific conditions [9].

Under alkaline conditions (pH 8-12), chloroquine N-oxide exhibits increased susceptibility to degradation. The elevated pH promotes deprotonation of the compound and increases the nucleophilicity of potential degradation sites. Alkaline conditions can facilitate N-oxide reduction reactions and may promote hydrolysis of susceptible bonds within the quinoline side chain [9].

The degradation kinetics follow complex patterns that can be described by multiple kinetic models depending on the specific pH range and environmental conditions. Temperature plays a crucial role in accelerating degradation processes, with higher temperatures leading to increased degradation rates across all pH ranges [8].

Table 3: pH-Dependent Stability Profile

| pH Range | Stability | Primary Degradation Pathways | Half-life (estimated) |

|---|---|---|---|

| 2-4 | High | Minimal degradation, possible protonation | >24 hours |

| 4-6 | Good | Slow hydrolytic processes | 12-24 hours |

| 6-8 | Moderate | N-oxide reduction, side chain modifications | 6-12 hours |

| 8-10 | Low | Enhanced nucleophilic attack, hydrolysis | 2-6 hours |

| 10-12 | Very Low | Rapid degradation, multiple pathways | <2 hours |

Thermal Analysis (Differential Scanning Calorimetry/Thermogravimetric Analysis) and Hygroscopicity

Thermal analysis of chloroquine N-oxide reveals distinct thermal behavior patterns that reflect the influence of the N-oxide functional group on the compound's thermal stability and decomposition characteristics. The compound exhibits hygroscopic properties, readily absorbing moisture from the environment, which significantly affects its thermal analysis profile [1].

Differential Scanning Calorimetry (DSC) analysis of chloroquine N-oxide typically reveals multiple thermal events. The first endothermic event, usually observed between 80-120°C, corresponds to the loss of absorbed moisture due to the compound's hygroscopic nature [1]. This dehydration process is often broad and may overlap with other thermal transitions, making precise determination of intrinsic melting points challenging.

The melting point region for chloroquine N-oxide is expected to be lower than that of the parent chloroquine (melting point 87-92°C for chloroquine base) [6], due to the disruption of crystal packing by the polar N-oxide group. The exact melting point may vary depending on the degree of hydration and the specific polymorphic form present in the sample.

Thermogravimetric Analysis (TGA) provides valuable information about the thermal decomposition profile of chloroquine N-oxide. The compound typically shows an initial weight loss (5-15%) at temperatures below 150°C, corresponding to moisture desorption [10]. This is followed by thermal decomposition events at higher temperatures, with the N-oxide group potentially undergoing reduction or elimination reactions.

The hygroscopic behavior of chloroquine N-oxide is a significant characteristic that affects its handling, storage, and analytical characterization. Unlike some pharmaceutical compounds that show minimal moisture uptake, chloroquine N-oxide readily absorbs water from ambient humidity [1]. This hygroscopicity can lead to weight uptake of approximately 16.7% under certain conditions, corresponding to approximately four water molecules per drug molecule [10].

The hygroscopic nature of the compound necessitates careful storage conditions to prevent moisture-related degradation and to maintain analytical accuracy. Storage at 2-8°C under controlled humidity conditions is recommended to minimize moisture uptake and ensure compound stability [1].

Table 4: Thermal Analysis Data

| Analysis Type | Temperature Range (°C) | Observation | Weight Loss (%) |

|---|---|---|---|

| DSC | 80-120 | Dehydration endotherm | - |

| DSC | 180-220 | Melting/decomposition | - |

| TGA | 25-150 | Moisture loss | 5-15 |

| TGA | 150-300 | Primary decomposition | 30-50 |

| TGA | 300-500 | Secondary decomposition | 20-40 |

Table 5: Hygroscopicity Characteristics

| Condition | Relative Humidity (%) | Weight Uptake (%) | Time to Equilibrium |

|---|---|---|---|

| Ambient | 45-65 | 8-12 | 24-48 hours |

| High humidity | 75-85 | 15-20 | 12-24 hours |

| Controlled storage | <30 | <5 | Minimal uptake |